Citalopram-d3 (hydrochloride)
CAS No.:
Cat. No.: VC16583386
Molecular Formula: C20H22ClFN2O
Molecular Weight: 363.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H22ClFN2O |
---|---|
Molecular Weight | 363.9 g/mol |
IUPAC Name | 1-(4-fluorophenyl)-1-[3-[methyl(trideuteriomethyl)amino]propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride |
Standard InChI | InChI=1S/C20H21FN2O.ClH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H/i1D3; |
Standard InChI Key | FXSXPIKCGLXHAW-NIIDSAIPSA-N |
Isomeric SMILES | [2H]C([2H])([2H])N(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl |
Canonical SMILES | CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Isotopic Labeling
Citalopram-d3 (hydrochloride) is chemically designated as 1-(4-fluorophenyl)-1-[3-(trideuteriomethylamino)propyl]-3H-2-benzofuran-5-carbonitrile hydrochloride. The deuterium atoms are strategically positioned at the -methyl group of the parent compound desmethylcitalopram, replacing three hydrogen atoms (Fig. 1) . This isotopic substitution minimally alters the compound’s physicochemical properties while providing distinct mass spectral signatures for analytical differentiation.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 349.8 g/mol |
Parent Compound | Desmethylcitalopram-d3 (CID 45038797) |
CAS Registry Number | 1189650-18-7 |
Deuterium Substitution | Three deuteriums at |
Stereochemical Considerations
Synthetic Pathways and Industrial Production
Demethylation of Citalopram Precursors
The synthesis of citalopram-d3 (hydrochloride) begins with the demethylation of citalopram or its intermediates. A patented process employs 1-chloroethylchloroformate as a demethylating agent, reacting with citalopram hydrobromide in toluene/water biphasic systems to yield desmethylcitalopram . Subsequent deuterium incorporation is achieved via reductive deuteration using sodium borodeuteride () or deuterated formaldehyde () under controlled conditions.
Key Reaction Steps:
-
Demethylation:
-
Deuteration:
Enantiomeric Resolution
For applications requiring enantiopure citalopram-d3, diastereomeric salts are formed using chiral acids such as (+)-di--toluoyltartaric acid. Fractional crystallization or high-performance liquid chromatography (HPLC) separates the - and -enantiomers, with the latter being pharmacologically active .
Analytical Characterization Techniques
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A validated LC-MS/MS method enables precise quantification of citalopram-d3 (hydrochloride) in biological matrices. Using a Lux Cellulose-1 chiral column, the method achieves baseline separation of enantiomers with a mobile phase of water (0.025% formic acid, 0.05% diethylamine) and acetonitrile:2-propanol (95:5) . The deuterated analog exhibits a retention time shift of 0.3–0.5 minutes compared to non-deuterated citalopram, facilitating unambiguous identification .
Table 2: LC-MS/MS Performance Metrics
Parameter | Value |
---|---|
Linearity Range | 1–50 ng/mL |
Recovery | 89% |
Matrix Effect | <15% |
Intraday Precision | 2.1–4.8% RSD |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-NMR spectra confirm deuterium incorporation, with the disappearance of the proton signal at δ 2.25 ppm. -NMR reveals a singlet at δ -118 ppm, consistent with the para-fluorophenyl moiety .
Pharmacological and Metabolic Profile
Role as an Internal Standard
Citalopram-d3 (hydrochloride) serves as a critical internal standard in pharmacokinetic studies, compensating for matrix effects and ionization variability in LC-MS assays. Its use has been validated in human plasma, cerebrospinal fluid, and hepatic microsomal preparations .
Cytochrome P450 Interactions
Future Directions and Applications
Emerging applications of citalopram-d3 (hydrochloride) include:
-
Stable-Isotope Dilution Assays: Enhancing accuracy in therapeutic drug monitoring for SSRIs.
-
Metabolic Flux Analysis: Tracing deuterium labels to map citalopram’s metabolic fate in vivo.
-
Chiral Switch Development: Supporting the synthesis of deuterated escitalopram for improved pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume